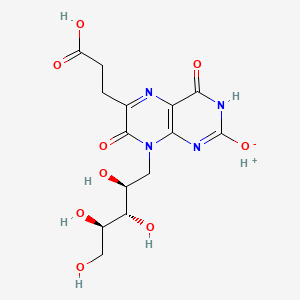

Photolumazine I

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H18N4O9 |

|---|---|

Molecular Weight |

386.31 g/mol |

IUPAC Name |

6-(2-carboxyethyl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate;hydron |

InChI |

InChI=1S/C14H18N4O9/c19-4-7(21)10(24)6(20)3-18-11-9(12(25)17-14(27)16-11)15-5(13(18)26)1-2-8(22)23/h6-7,10,19-21,24H,1-4H2,(H,22,23)(H2,16,17,25,27)/t6-,7+,10-/m0/s1 |

InChI Key |

PTYCEIBBGGLADD-PJKMHFRUSA-N |

Isomeric SMILES |

[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)CC(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of Photolumazine I: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structure and function of Photolumazine I, a key immunomodulatory molecule, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's chemical composition, its role in cellular signaling, and the experimental methodologies used for its study.

Core Structure and Chemical Properties

This compound, chemically identified as 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, is a pteridine (B1203161) derivative that plays a significant role in the activation of Mucosal-Associated Invariant T (MAIT) cells. Its structure is characterized by a lumazine (B192210) core linked to a ribityl chain and a carboxyethyl group. This unique molecular arrangement is crucial for its biological activity.

Below is a diagram illustrating the chemical structure of this compound.

Quantitative Data

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the ribityl chain, the carboxyethyl group, and the aromatic protons of the lumazine core. |

| ¹³C NMR | Resonances for the carbon atoms in the lumazine ring system, the ribityl side chain, and the carboxyethyl substituent. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of this compound, with characteristic fragmentation patterns. |

Experimental Protocols

The synthesis and analysis of this compound involve specialized chemical and analytical techniques. Although a detailed, publicly available protocol for the de novo synthesis of this compound is scarce, its isolation and characterization from biological sources have been documented.

Isolation of this compound from Bacterial Culture

This compound can be isolated from the culture supernatants of certain bacteria, such as Mycobacterium smegmatis. A general workflow involves:

-

Culturing: Growing the bacteria in a suitable medium.

-

Extraction: Separating the bacterial cells from the supernatant, followed by extraction of the supernatant with organic solvents.

-

Purification: Utilizing chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to purify this compound from the crude extract.

MAIT Cell Activation Assay

The biological activity of this compound is primarily assessed through its ability to activate MAIT cells. A typical in vitro assay involves:

-

Cell Culture: Co-culturing antigen-presenting cells (APCs) with a MAIT cell line or primary MAIT cells isolated from peripheral blood.

-

Stimulation: Adding purified this compound to the co-culture.

-

Analysis: Measuring MAIT cell activation by quantifying the production of cytokines (e.g., IFN-γ) using techniques like ELISA or flow cytometry.

Signaling Pathway

This compound activates MAIT cells through its presentation by the non-polymorphic, MHC-I-related molecule, MR1. The binding of this compound to MR1 on an antigen-presenting cell is a critical first step. This complex is then recognized by the T-cell receptor (TCR) on MAIT cells, initiating a downstream signaling cascade that leads to cellular activation and the release of effector molecules.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and detail the intricate signaling pathways it governs. Such efforts will be invaluable for the development of novel therapeutics targeting MAIT cell-mediated immune responses.

Photolumazine I: A Technical Guide on its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photolumazine I, with the systematic name 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, is a naturally occurring pteridine (B1203161) derivative identified as a ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1). Its discovery has significant implications for the study of mucosal-associated invariant T (MAIT) cells, a class of innate-like T cells that recognize microbial metabolites. This technical guide provides an in-depth overview of the discovery, biosynthetic origin, and key experimental methodologies related to this compound. While it is known to be a weak MAIT cell agonist, specific quantitative data on its photophysical properties are not extensively available in the current literature. This document aims to consolidate the existing knowledge to support further research and potential therapeutic applications.

Discovery and Origin

Identification as an MR1 Ligand

This compound was discovered during investigations into the repertoire of small molecule metabolites that bind to the MR1 protein.[1] Using a high-throughput mass spectrometry-based approach, researchers analyzed the ligands associated with recombinant MR1 protein that was co-cultured with various microbes, including Escherichia coli and Mycobacterium smegmatis.[1] These studies revealed a diverse array of ribityllumazine compounds, including this compound, which were naturally loaded onto the MR1 molecules.[1]

Biosynthetic Origin in the Riboflavin (B1680620) Pathway

This compound is a byproduct of the microbial riboflavin (Vitamin B2) biosynthesis pathway.[2][3] This metabolic pathway is essential for most bacteria and fungi but is absent in mammals, making its intermediates and byproducts unique microbial signatures. The core structure of this compound, the lumazine (B192210) ring, is formed through a series of enzymatic reactions.

The biosynthesis begins with guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. A key intermediate, 5-amino-6-D-ribitylaminouracil (5-A-RU), is formed. Lumazine synthase then catalyzes the condensation of 5-A-RU with a four-carbon unit derived from ribulose 5-phosphate to form the lumazine ring. While the canonical pathway leads to the formation of 6,7-dimethyl-8-ribityllumazine (B135004), the precursor to riboflavin, alternative substrates can react with 5-A-RU to generate a variety of lumazine derivatives, including this compound. The "photolumazine" nomenclature for these compounds was established in earlier studies of similar fluorescent molecules.

Physicochemical and Biological Properties

Chemical Structure

-

Systematic Name: 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine

-

Molecular Formula: C₁₄H₁₈N₄O₈

-

Core Structure: A pteridine ring system with a ribityl group at position 8, a carboxyethyl group at position 6, and a hydroxyl group at position 7.

Biological Activity

This compound has been characterized as a weak agonist for MAIT cells. Upon binding to MR1, the MR1-Photolumazine I complex can be presented on the surface of antigen-presenting cells. This complex is then recognized by the T-cell receptor (TCR) of MAIT cells, leading to their activation, although the response is less potent compared to other known MR1 ligands.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for the photophysical properties of this compound, such as its fluorescence quantum yield, absorption and emission maxima, and excited-state lifetime. The table below is provided as a template for future characterization of this molecule. For comparative purposes, data for the related compound 6,7-dimethyl-8-ribityllumazine are included where available, as it is the direct precursor to riboflavin and its photophysical properties have been studied.

| Property | Value for this compound | Value for 6,7-dimethyl-8-ribityllumazine (for comparison) |

| Molar Mass | 370.32 g/mol | 324.3 g/mol |

| Absorption Maxima (λ_abs) | Data not available | ~407 nm |

| Emission Maxima (λ_em) | Data not available | ~490 nm |

| Fluorescence Quantum Yield (Φ_F) | Data not available | Data not available |

| Excited-State Lifetime (τ) | Data not available | Data not available |

| MAIT Cell Activation | Weak Agonist | Agonist |

Experimental Protocols

The following protocols are detailed methodologies adapted from the literature for the discovery and characterization of MR1 ligands, which are applicable to this compound.

Isolation of this compound from Bacterial Culture

This protocol describes the general workflow for isolating MR1 ligands from a bacterial culture.

-

Bacterial Culture: Culture Mycobacterium smegmatis (e.g., mc²155 strain) in 7H9 medium supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to the stationary phase.

-

Co-culture with MR1-expressing Cells: Introduce the M. smegmatis culture to a culture of insect cells (e.g., Hi-5 cells) that are expressing a secreted, recombinant form of human MR1 (hpMR1). The bacterial ligands will be naturally loaded into the expressed MR1 protein.

-

Purification of MR1-Ligand Complexes:

-

After a 72-hour co-culture, harvest the supernatant by centrifugation.

-

Perform affinity chromatography using a Ni-NTA resin to capture the His-tagged recombinant MR1.

-

Elute the MR1-ligand complexes from the column.

-

Further purify the complexes using size-exclusion chromatography.

-

-

Ligand Extraction:

-

Denature the purified MR1-ligand complexes to release the bound ligands.

-

Separate the small molecule ligands from the protein using ultrafiltration.

-

-

HPLC Fractionation:

-

Fractionate the extracted ligands using reverse-phase high-performance liquid chromatography (HPLC) to isolate individual compounds, including this compound.

-

Mass Spectrometry Analysis

This protocol outlines the mass spectrometry approach for the identification and characterization of this compound.

-

Sample Preparation: The purified MR1-ligand complexes or the extracted and HPLC-fractionated ligands are prepared for mass spectrometry.

-

Mass Spectrometry:

-

Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes to detect a broad range of molecules.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the ions of interest. The fragmentation of the ribityl chain is a characteristic feature.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion corresponding to this compound (C₁₄H₁₈N₄O₈).

-

Analyze the MS/MS fragmentation pattern to confirm the structure.

-

Compare the obtained spectra with a database of known compounds or with a synthetic standard if available.

-

Synthesis of Photolumazine Derivatives (Adapted for this compound)

-

Starting Materials: 5-amino-6-D-ribitylaminouracil (5-A-RU) and a suitable keto-acid, such as 2-oxo-5-carboxypentanoic acid.

-

Condensation Reaction:

-

Dissolve 5-A-RU in an aqueous solvent.

-

Dissolve the keto-acid in a suitable organic solvent (e.g., DMF).

-

Combine the solutions and heat under microwave irradiation to drive the condensation reaction, forming the lumazine ring.

-

-

Purification:

-

Filter the reaction mixture.

-

Purify the product using preparative reverse-phase HPLC.

-

Lyophilize the collected fractions containing the pure this compound.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Visualizations

Biosynthetic Pathway of this compound Precursors

Experimental Workflow for this compound Discovery

Conclusion and Future Directions

This compound represents an important discovery in the field of immunology, expanding our understanding of the diversity of microbial metabolites that can be recognized by the immune system. Its origin from the highly conserved riboflavin biosynthesis pathway highlights a key mechanism by which MAIT cells can detect a broad range of microbes. While its role as a weak MAIT cell agonist is established, further research is needed to fully elucidate its biological significance.

A critical area for future investigation is the detailed characterization of its photophysical properties. Such data would not only be of fundamental scientific interest but could also enable the development of fluorescent probes for studying MR1-ligand interactions and MAIT cell activation. Furthermore, a deeper understanding of the enzymatic and non-enzymatic reactions leading to the formation of this compound and other lumazine derivatives could open new avenues for the design of novel immunomodulatory agents targeting the MR1-MAIT cell axis.

References

The Biological Role of Photolumazine I in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Photolumazine I (PLI) is a bacterially derived metabolite that plays a significant role in the interplay between microbes and the host immune system. As a derivative of the riboflavin (B1680620) biosynthesis pathway, PLI functions as a potent antigen for Mucosal-Associated Invariant T (MAIT) cells when presented by the MHC class I-related protein 1 (MR1). This interaction triggers a cascade of immune responses, highlighting PLI as a potential target for novel therapeutic interventions and vaccine adjuvants. This technical guide provides an in-depth overview of the biological role of this compound in bacteria, its biosynthesis, its interaction with the host immune system, and detailed experimental protocols for its study.

Introduction

The discovery of non-peptide antigens in immunology has opened new avenues for understanding host-pathogen interactions. Among these, microbial metabolites derived from vitamin biosynthesis pathways have emerged as a crucial class of molecules that can modulate immune responses. This compound, a ribityllumazine compound, is a prime example of such a metabolite. Produced by various bacterial species, notably Mycobacterium smegmatis, PLI is recognized by a specialized subset of T cells known as MAIT cells, which are abundant in mucosal tissues and play a critical role in early defense against infection.[1][2] This guide will delve into the core aspects of PLI's function, providing researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and exploitation of this pathway.

Biosynthesis of this compound in Bacteria

This compound is a secondary metabolite of the highly conserved bacterial riboflavin (vitamin B2) biosynthesis pathway.[1][2] The biosynthesis of riboflavin is essential for bacteria as it is a precursor for the vital cofactors flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).

The core structure of PLI is a lumazine (B192210) ring, which is formed from intermediates in the riboflavin pathway. The key precursor for lumazine synthesis is 5-amino-6-D-ribitylaminouracil (5-A-RU). In the canonical riboflavin pathway, 5-A-RU condenses with 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) in a reaction catalyzed by lumazine synthase (RibH) to form 6,7-dimethyl-8-ribityllumazine (B135004) (DMRL).

While the precise enzymatic step leading to the formation of the 6-(2-carboxyethyl) side chain of this compound from a pathway intermediate has not been definitively elucidated in the literature, it is hypothesized to be a modification of a riboflavin pathway intermediate.

Below is a diagram illustrating the central role of the riboflavin biosynthesis pathway in generating precursors for this compound.

Biological Role: MR1-Mediated MAIT Cell Activation

The primary biological role of this compound is to act as an antigenic ligand for the MHC class I-related protein 1 (MR1). MR1 is a non-classical, monomorphic antigen-presenting molecule that specializes in binding small molecule metabolites of microbial origin.

The process of MAIT cell activation by PLI can be summarized in the following steps:

-

Production and Release: Bacteria such as Mycobacterium smegmatis synthesize and release this compound.

-

Uptake by Antigen-Presenting Cells (APCs): APCs, such as dendritic cells or macrophages, take up the bacterially derived PLI.

-

MR1 Loading: Inside the APC, PLI binds to the MR1 molecule within the endoplasmic reticulum.

-

Surface Presentation: The stable MR1-PLI complex is then transported to the surface of the APC.

-

TCR Recognition: The T-cell receptor (TCR) of a MAIT cell recognizes and binds to the MR1-PLI complex.

-

MAIT Cell Activation: This recognition event triggers the activation of the MAIT cell, leading to the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α), and cytotoxic molecules (e.g., granzymes), contributing to the anti-bacterial immune response.[1]

Quantitative Data

Table 1: Binding Affinities of Representative MR1 Ligands

| Ligand | Ligand Type | Binding Affinity (IC50) to MR1 | Reference |

| 5-OP-RU | Pyrimidine (Schiff base former) | ~4 nM | |

| Acetyl-6-formylpterin (Ac-6-FP) | Pterin (Schiff base former) | < 1 µM | |

| RL-6-Me-7-OH | Lumazine (non-Schiff base former) | ~2.5 - 100 µM | |

| This compound | Lumazine (non-Schiff base former) | Not Reported |

Table 2: Potency of MAIT Cell Activation by Representative Ligands

| Ligand | EC50 for MAIT Cell Activation | Reference |

| 5-OP-RU | ~1-8 pM | |

| RL-7-Me | ~120 nM | |

| This compound | Activates MAIT cells, but specific EC50 not reported |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Identification and Characterization of this compound from Bacterial Culture

This protocol describes the general workflow for identifying microbial metabolites like this compound.

Methodology:

-

Bacterial Culture: Culture the bacterial species of interest (e.g., Mycobacterium smegmatis) in an appropriate liquid medium to a desired growth phase.

-

Sample Preparation:

-

Harvest the bacterial culture by centrifugation to separate the cell pellet and the supernatant.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.

-

Perform metabolite extraction from both the cell pellet and the supernatant using a cold solvent such as a methanol/water mixture.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Employ a suitable chromatographic column (e.g., C18) to separate the metabolites.

-

Acquire mass spectra in both positive and negative ion modes to detect a wide range of metabolites.

-

-

Data Analysis and Identification:

-

Process the raw LC-MS/MS data using metabolomics software to perform feature detection, alignment, and quantification.

-

Compare the experimental mass-to-charge ratio (m/z) and fragmentation pattern of the detected features against metabolomics databases (e.g., METLIN, KEGG) and literature data to identify this compound.

-

Confirm the identification by comparing the retention time and fragmentation spectrum with a synthetic standard of this compound, if available.

-

MR1-Ligand Binding Assay (Fluorescence Polarization)

This protocol is adapted from a method developed to quantify the binding affinity of small molecule ligands to MR1.

Principle: This assay measures the change in polarization of fluorescently labeled MR1 ligand upon displacement by a competing unlabeled ligand (e.g., this compound).

Methodology:

-

Reagents and Preparation:

-

Recombinant soluble MR1 protein.

-

A fluorescently labeled MR1 ligand with known binding affinity (e.g., a fluorescent analog of 5-OP-RU).

-

Unlabeled this compound (or other test compounds).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of recombinant MR1 and the fluorescently labeled ligand.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values will decrease as the unlabeled this compound displaces the fluorescent ligand from MR1.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.

-

MAIT Cell Activation Assay (ELISPOT)

This protocol outlines the steps for an Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of cytokine-secreting MAIT cells upon stimulation with this compound.

Principle: This assay detects and quantifies individual cells secreting a specific cytokine (e.g., IFN-γ) in response to an antigen.

Methodology:

-

Plate Preparation:

-

Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ antibody) overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody and block non-specific binding sites with a suitable blocking buffer.

-

-

Cell Preparation and Stimulation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors, which contain MAIT cells and APCs.

-

Add a defined number of PBMCs to each well of the coated ELISPOT plate.

-

Stimulate the cells with varying concentrations of this compound. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion and capture.

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for the cytokine of interest and incubate.

-

Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Wash the plate and add a substrate solution that will form a colored precipitate at the site of the captured cytokine.

-

-

Analysis:

-

Once distinct spots have formed, stop the reaction by washing the plate with water.

-

Allow the plate to dry completely.

-

Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

-

Plot the number of spots against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

Conclusion and Future Directions

This compound stands as a key molecular link between bacterial metabolism and the host's innate-like immune system. Its role as an MR1-presented antigen that activates MAIT cells underscores the importance of microbial metabolites in shaping immune surveillance. For researchers, further elucidation of the specific enzymatic machinery responsible for PLI biosynthesis in various bacteria is a critical next step. For drug development professionals, the MR1-PLI-MAIT cell axis presents a promising target for the development of novel vaccine adjuvants that can elicit potent mucosal immunity, as well as for immunomodulatory therapies for infectious and autoimmune diseases. The detailed methodologies provided in this guide aim to facilitate these future research and development endeavors.

References

Photolumazine I: A Non-Enzymatic Metabolite of the Riboflavin Pathway and a Key Modulator of MAIT Cell Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Photolumazine I, a fluorescent heterocyclic compound that has garnered significant interest in the scientific community. Although not a direct enzymatic product, this compound is a notable metabolite derived from an intermediate of the microbial riboflavin (B1680620) (vitamin B2) biosynthesis pathway. Its primary significance lies in its potent ability to activate Mucosal-Associated Invariant T (MAIT) cells, a unique class of innate-like T cells involved in host defense against pathogens. This document details the biosynthesis of its precursor, its non-enzymatic formation, its role in immunology, and provides detailed experimental protocols for its study, including synthesis, detection, and functional analysis. The information presented herein is intended to be a valuable resource for researchers in immunology, microbiology, and drug development seeking to understand and harness the therapeutic potential of MAIT cell agonists.

Introduction

The riboflavin biosynthesis pathway, essential for most bacteria and fungi, produces the vital flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). Intermediates of this pathway have been identified as key ligands for the major histocompatibility complex (MHC) class I-related protein 1 (MR1), which presents these antigens to MAIT cells. This compound is a ribityllumazine derivative that arises from the non-enzymatic reaction of 5-amino-6-D-ribitylaminouracil (5-A-RU), a key intermediate in the riboflavin pathway[1][2]. The formation and potent bioactivity of this compound and related compounds have opened new avenues for understanding host-pathogen interactions and for the development of novel immunomodulatory therapeutics.

The Riboflavin Biosynthesis Pathway and the Origin of this compound

The biosynthesis of riboflavin begins with guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. A series of enzymatic reactions leads to the formation of the key precursor for this compound, 5-amino-6-D-ribitylaminouracil (5-A-RU)[2].

Enzymatic Formation of 5-Amino-6-D-ribitylaminouracil (5-A-RU)

The formation of 5-A-RU is a multi-step process catalyzed by a series of enzymes. The pathway is initiated by GTP cyclohydrolase II, which converts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. Subsequent enzymatic steps involving a deaminase, a reductase, and a phosphatase lead to the production of 5-A-RU.

Non-Enzymatic Formation of this compound

This compound is not formed through direct enzymatic action but rather through a non-enzymatic condensation reaction between 5-A-RU and a dicarbonyl species. While the exact endogenous dicarbonyl species that reacts with 5-A-RU to form this compound in vivo is not definitively established, it is understood to be a spontaneous chemical reaction[3][4]. This highlights a fascinating aspect of metabolic pathways where highly reactive intermediates can give rise to novel bioactive molecules without direct enzymatic control. Other related photolumazines, such as Photolumazine III and V, are also formed from 5-A-RU reacting with different small molecules, indicating a divergent non-enzymatic synthesis of a family of immunologically active compounds.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the concentrations of this compound in various microorganisms or under different culture conditions. The transient and non-enzymatic nature of its formation makes such quantification challenging. Future research employing targeted LC-MS/MS-based metabolomics is needed to establish the physiological concentrations of this compound in different biological contexts.

Table 1: Quantitative Analysis of this compound

| Biological Source | Condition | Concentration | Method of Quantification | Reference |

|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, detection, and functional analysis of this compound.

Chemical Synthesis and Purification of this compound

This protocol describes a representative method for the chemical synthesis of photolumazines from 5-A-RU. The specific dicarbonyl reactant for this compound would need to be used; for the purpose of this general protocol, a generic dicarbonyl is mentioned. Purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

5-amino-6-D-ribitylaminouracil (5-A-RU) hydrochloride

-

Appropriate dicarbonyl compound (e.g., a derivative of α-ketoglutarate for this compound)

-

Dimethylformamide (DMF)

-

Nuclease-free water

-

Reversed-phase HPLC system with a C18 column (e.g., Waters Atlantis T3)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Lyophilizer

Protocol:

-

Reaction Setup:

-

Dissolve 5-A-RU hydrochloride in nuclease-free water to a final concentration of ~4.5 mM.

-

Dissolve the dicarbonyl compound in DMF to a final concentration of ~180 mM.

-

Combine the two solutions. The reaction can be heated to accelerate the condensation.

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or by periodically analyzing small aliquots by LC-MS.

-

-

Purification by RP-HPLC:

-

Filter the reaction mixture through a 0.22 µm syringe filter.

-

Inject the filtered solution onto a semi-preparative C18 HPLC column.

-

Use a linear gradient of mobile phase A (water with 0.1% FA) and mobile phase B (acetonitrile with 0.1% FA). A typical gradient might be 10-40% B over 20 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm and 330 nm) and collect fractions corresponding to the this compound peak.

-

-

Verification and Lyophilization:

-

Analyze the collected fractions by LC-MS to confirm the mass of this compound.

-

Pool the pure fractions and lyophilize to obtain the purified compound as a solid.

-

Detection and Quantification by LC-MS/MS

This protocol outlines a general method for the detection and relative quantification of this compound in bacterial culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For absolute quantification, a stable isotope-labeled internal standard would be required.

Materials:

-

Bacterial culture supernatant

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727) (MeOH), LC-MS grade

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Nuclease-free water

-

LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

-

Sample Preparation (Solid-Phase Extraction):

-

Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute this compound and other hydrophobic molecules with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10-15 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. As a starting point for method development, one would perform a full scan and product ion scan to identify the parent ion and characteristic fragment ions.

-

Example MRM parameter table (hypothetical for this compound):

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| (Internal Standard) | To be determined | To be determined | To be determined |

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for this compound.

-

For relative quantification, compare the peak areas between different samples. For absolute quantification, use a calibration curve generated with a pure standard and an internal standard.

-

MAIT Cell Activation Assay (ELISpot)

This protocol describes an Enzyme-Linked Immunospot (ELISpot) assay to measure the activation of MAIT cells in response to this compound, by quantifying the number of interferon-gamma (IFN-γ) secreting cells.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Human peripheral blood mononuclear cells (PBMCs) or isolated MAIT cells

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound

-

Positive control (e.g., PHA or anti-CD3/CD28 beads)

-

Negative control (vehicle, e.g., DMSO or PBS)

-

ELISpot reader

Protocol:

-

Plate Coating:

-

Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile PBS.

-

Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

-

Cell Plating and Stimulation:

-

Wash the plate to remove unbound capture antibody and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.

-

Prepare a single-cell suspension of PBMCs or isolated MAIT cells in culture medium.

-

Add cells to the wells (e.g., 2.5 x 10^5 PBMCs/well).

-

Add this compound to the appropriate wells at various concentrations. Include positive and negative controls.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the wells to remove cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the wells and add streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) and incubate for 1 hour at room temperature.

-

Wash the wells and add the substrate (e.g., BCIP/NBT).

-

-

Spot Development and Analysis:

-

Monitor the development of spots (typically 5-30 minutes).

-

Stop the reaction by washing thoroughly with tap water.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

-

References

- 1. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELISpot Assay: Functional Cellular Immunology [sigmaaldrich.com]

- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photolumazine I and MAIT Cells for Researchers and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immune surveillance, particularly at mucosal surfaces.[1][2] Unlike conventional T cells that recognize peptide antigens presented by Major Histocompatibility Complex (MHC) molecules, MAIT cells are activated by small organic molecules derived from the microbial riboflavin (B1680620) (vitamin B2) synthesis pathway.[1][2] These antigens are presented by the non-polymorphic, MHC class I-related molecule, MR1.[1][2] One such recently identified class of potent MAIT cell agonists is the photolumazine family of compounds, with Photolumazine I being a key example. This guide provides a comprehensive overview of this compound, the biology of MAIT cells, their activation pathways, and detailed experimental protocols for their study, aimed at researchers, scientists, and professionals in drug development.

This compound and other MR1 Ligands

Photolumazines are a class of ribityllumazine compounds produced by various bacteria and fungi that act as potent agonists for MAIT cells.[3] this compound, along with other related molecules like Photolumazine III and Photolumazine V, has been identified as a natural ligand for MR1.[3][4][5] The binding of these ligands to MR1 is a critical first step in the activation of MAIT cells. While the precise binding affinity of this compound for MR1 has not been extensively quantified in publicly available literature, the potency of related ribityllumazine analogs in activating MAIT cells has been measured, with EC50 values in the nanomolar range, suggesting a high-affinity interaction.[6][7]

MAIT Cell Biology

MAIT cells are characterized by a semi-invariant T cell receptor (TCR) α-chain (Vα7.2-Jα33 in humans) paired with a limited repertoire of β-chains.[1][2] They are abundant in the liver, peripheral blood, and mucosal tissues, positioning them as first responders to microbial incursions. Upon activation, MAIT cells rapidly exert their effector functions, including the secretion of pro-inflammatory cytokines and cytotoxic activity against infected cells.[8]

Data Presentation: Quantitative Aspects of MAIT Cell Activation

The activation of MAIT cells by MR1 ligands like this compound leads to a robust and rapid effector response. The following tables summarize the quantitative data on MAIT cell activation, based on studies of analogous ribityllumazine compounds and typical responses to potent agonists.

Table 1: Potency of Ribityllumazine Analogs in MAIT Cell Activation

| Compound | Cell-Based Assay | EC50 (nM) | Reference |

| Ribityllumazine Analog 4 | Co-culture with APCs and MAIT cell line | 18.8 | [6] |

| Ribityllumazine Analog 19 | Co-culture with APCs and MAIT cell line | 16.8 | [6] |

| JYM72 | Co-culture with APCs and MAIT cell line | 50.3 | [6] |

| RL-7-Me | Co-culture with APCs and MAIT cell line | 183 | [6] |

Table 2: Cytokine Production by Human MAIT Cells Upon TCR-dependent Activation

| Cytokine | Method of Detection | Percentage of Positive Cells (Range) | Key References |

| IFN-γ | Intracellular Staining (Flow Cytometry) | 20 - 80% | [9][10] |

| TNF-α | Intracellular Staining (Flow Cytometry) | 15 - 70% | [9][10] |

| IL-17A | Intracellular Staining (Flow Cytometry) | 5 - 30% (in specific subsets) | [11][12][13] |

| IL-13 | Intracellular Staining (Flow Cytometry) | Variable, increased with chronic stimulation | [7] |

Signaling Pathways in MAIT Cells

MAIT cell activation can occur through two primary pathways: TCR-dependent and TCR-independent (cytokine-mediated) mechanisms.

TCR-Dependent Activation

This pathway is initiated by the recognition of an MR1-antigen complex, such as MR1-Photolumazine I, by the MAIT cell TCR. This interaction, along with co-stimulatory signals, triggers a downstream signaling cascade leading to cytokine production and cytotoxicity.

References

- 1. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human MAIT Cell Activation In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells. | Profiles RNS [profiles.uchicago.edu]

- 5. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Activated but impaired IFN-γ production of mucosal-associated invariant T cells in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Phenotype of MAIT Cells in Cattle and Their Response to Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IL-17 production by tissue-resident MAIT cells is locally induced in children with pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Interleukin (IL)-12 and IL-18 Synergize to Promote MAIT Cell IL-17A and IL-17F Production Independently of IL-23 Signaling [frontiersin.org]

- 13. IL-17 production by tissue-resident MAIT cells is locally induced in children with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Photolumazine I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photolumazine I, a metabolite in the riboflavin (B1680620) biosynthesis pathway, has garnered significant interest as a microbial-derived ligand for Mucosal-Associated Invariant T (MAIT) cells. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and methodologies for its study. While specific protocols for the preparative isolation and quantification of this compound are not extensively detailed in current literature, this document outlines generalized experimental procedures based on established methods for related compounds. This guide aims to serve as a foundational resource for researchers investigating the immunological activity of this compound and its potential applications in drug development.

Introduction to this compound

This compound is a ribityllumazine derivative identified as a natural product of microbial metabolism. Its chemical structure is 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine.[1] This molecule is an intermediate in the biosynthesis of riboflavin (Vitamin B2) in a wide range of bacteria and fungi.[1] The significance of this compound in biomedical research lies in its ability to be presented by the non-classical MHC class I-related molecule, MR1, leading to the activation of MAIT cells. This interaction underscores its potential role in modulating immune responses to microbial infections.

Natural Sources of this compound

This compound is produced by various bacteria that possess the riboflavin synthesis pathway. Notably, it has been identified in cultures of:

These microorganisms synthesize this compound as a part of their normal metabolic processes. The compound is expected to be present in the bacterial cells and the surrounding culture medium.

Biosynthesis of this compound

This compound is an intermediate product in the broader biosynthetic pathway of riboflavin. This pathway commences with guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. A series of enzymatic reactions leads to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a key precursor. The specific step leading to this compound involves the condensation of this pyrimidinedione with a four-carbon unit.

Below is a diagram illustrating the key stages of the riboflavin biosynthesis pathway, highlighting the position of ribityllumazine intermediates like this compound.

Caption: Simplified biosynthetic pathway of riboflavin, indicating the formation of this compound.

Quantitative Data

| Compound | Producing Organism | Reported Yield/Concentration | Analytical Method | Reference |

| This compound | Escherichia coli | Not reported | LC-MS/MS | [1] |

| This compound | Mycobacterium smegmatis | Not reported | LC-MS/MS |

Future research is necessary to establish optimized culture conditions and analytical methods for the precise quantification of this compound in various microbial sources.

Experimental Protocols

While a specific, validated protocol for the preparative isolation of this compound has not been published, the following sections outline generalized methodologies for the cultivation of producing organisms and a hypothetical purification strategy based on the known chemistry of related pteridine (B1203161) compounds.

Cultivation of Producing Microorganisms

Mycobacterium smegmatis can be cultured in Middlebrook 7H9 medium supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). Cultures are typically grown at 37°C with shaking.

Escherichia coli can be grown in standard Luria-Bertani (LB) broth at 37°C with shaking.

The workflow for producing and identifying this compound in a research context is depicted below.

Caption: General experimental workflow for the production and identification of this compound.

Generalized Protocol for Isolation and Purification

This protocol is a hypothetical procedure for the preparative isolation of this compound and would require optimization.

1. Culture Growth and Harvest:

- Grow a large-volume culture of M. smegmatis or E. coli to the late logarithmic or early stationary phase.

- Separate the bacterial cells from the culture medium by centrifugation. The supernatant can be processed separately as this compound may be secreted.

2. Extraction:

- For the cell pellet, resuspend in a suitable buffer and lyse the cells using methods such as sonication or French press.

- Extract the cell lysate and the culture supernatant with a polar organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and extract small molecules.

- Centrifuge to remove precipitated material and collect the solvent extract.

3. Preliminary Purification:

- Concentrate the extract under reduced pressure.

- The crude extract can be subjected to solid-phase extraction (SPE) using a C18 cartridge to remove highly nonpolar and very polar impurities.

4. Chromatographic Purification:

- Further purify the sample using reversed-phase high-performance liquid chromatography (HPLC).

- A C18 column is suitable, with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

- Monitor the elution profile using a UV detector, as pteridines typically absorb UV light.

- Collect fractions corresponding to the peaks of interest.

5. Analysis and Characterization:

- Analyze the collected fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the fraction containing this compound based on its mass-to-charge ratio.

- For structural confirmation, pooled and purified fractions can be analyzed by nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a naturally occurring microbial metabolite with important immunological properties. While its presence in bacteria like E. coli and M. smegmatis is established, further research is needed to develop robust protocols for its large-scale isolation and to quantify its production. The methodologies and information presented in this guide provide a starting point for researchers aiming to explore the biology of this compound and its potential as a modulator of the human immune system.

References

An In-depth Technical Guide to the Chemical Properties of 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, also referred to as 6-(2-carboxyethyl)-7-oxo-8-ribityllumazine, is a synthetic pteridine (B1203161) derivative of significant interest in the study of riboflavin (B1680620) (Vitamin B2) biosynthesis. As a substrate analog of 6,7-dimethyl-8-ribityllumazine (B135004), it serves as a valuable tool for investigating the mechanism of riboflavin synthase, a key enzyme in this essential metabolic pathway. Its ability to act as an inhibitor of this enzyme makes it a scaffold of interest for the development of novel antimicrobial agents, particularly against pathogens that rely on endogenous riboflavin production. This document provides a comprehensive overview of its chemical properties, synthesis, and its interaction with key enzymes in the riboflavin pathway.

Chemical Properties and Structure

6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine belongs to the lumazine (B192210) class of compounds, which are pteridine derivatives. The core structure consists of a pyrimido[4,5-b]pyrazine ring system. Key structural features include a ribityl group attached at the N-8 position, a hydroxyl group at C-7 (which exists in tautomeric equilibrium with a keto group, hence the "7-oxo" nomenclature), and a 2-carboxyethyl side chain at the C-6 position. This carboxyethyl group is crucial for its function as a substrate analog and inhibitor.

Table 1: Physicochemical Properties of Related Lumazine Compounds

| Property | Value (for 6,7-dimethyl-8-ribityllumazine) | Reference |

| Molecular Formula | C₁₃H₁₈N₄O₆ | [1] |

| Average Mass | 326.3052 Da | [1] |

| UV-Vis Absorption Maxima (pH 6.9) | ~260 nm, ~410 nm | [2] |

Note: The UV-Vis absorption spectra of lumazine derivatives are pH-dependent.

Role in Riboflavin Biosynthesis Pathway

6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine functions as a substrate analog inhibitor of riboflavin synthase.[3] This enzyme catalyzes the final step in riboflavin biosynthesis: the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[3] By mimicking the natural substrate, the title compound can bind to the active site of riboflavin synthase, thereby inhibiting its catalytic activity. The presence of the carboxyethyl group instead of the two methyl groups of the natural substrate is key to its inhibitory action. Molecular modeling suggests that the active site of E. coli riboflavin synthase can accommodate two molecules of this inhibitor.

Caption: Inhibition of Riboflavin Synthase

Experimental Protocols

Synthesis of 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine

The synthesis of 6-(2-carboxyethyl)-7-oxo-8-ribityllumazine has been described by Cushman et al. (2002). The general scheme involves the condensation of 5-amino-6-(D-ribitylamino)uracil with an α-keto ester. The following is a representative protocol based on their work.

Workflow for Synthesis

Caption: Synthesis workflow for the target compound.

Detailed Methodology:

-

Condensation: 5-Amino-6-(D-ribitylamino)uracil is reacted with diethyl 2-oxoglutarate. The reaction is typically carried out in a suitable solvent such as glacial acetic acid and may require heating.

-

Formation of the Ester Intermediate: This condensation reaction forms the lumazine ring structure with an ethyl ester group on the C-6 side chain.

-

Hydrolysis: The resulting ester intermediate is then subjected to alkaline hydrolysis, for example, using sodium hydroxide, to convert the ethyl ester to the corresponding carboxylic acid.

-

Purification: The final product is purified using standard techniques such as column chromatography to yield the desired 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine.

Note: The specific reaction conditions, such as temperature, reaction time, and purification methods, should be optimized based on the detailed procedures outlined in the primary literature.

Characterization

Characterization of the synthesized compound would typically involve:

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

UV-Visible Spectroscopy: To determine its absorption spectrum, which is characteristic of the lumazine chromophore. The spectra of related compounds show characteristic peaks that are sensitive to pH changes.

Biochemical Interactions and Data

The primary biochemical interaction of note is the binding of 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine to riboflavin synthase. The crystal structure of this compound in complex with riboflavin synthase from Schizosaccharomyces pombe has been determined at 2.1 Å resolution, providing detailed insights into its binding mode.

Table 2: Inhibition Data for 6-Carboxyalkyl-7-oxo-8-ribityllumazine Derivatives against Riboflavin Synthase

| Compound (Side Chain at C-6) | Enzyme Source | Inhibition Data | Reference |

| 3'-carboxypropyl | E. coli & B. subtilis | Maximum activity in the series | |

| 2'-carboxyethyl | E. coli & B. subtilis | Active, but less than 3'-carboxypropyl |

Note: The original study by Cushman et al. (2002) provides a comparative analysis of the inhibitory activities of a series of 6-carboxyalkyl derivatives. The 3'-carboxypropyl derivative was found to be the most potent in their series.

Conclusion and Future Directions

6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine is a well-characterized tool compound for the study of riboflavin biosynthesis. Its role as a competitive inhibitor of riboflavin synthase, supported by structural data from X-ray crystallography, makes it a valuable molecular probe. For drug development professionals, this compound and its derivatives represent a promising starting point for the design of novel antibiotics targeting the riboflavin pathway, which is essential for many pathogenic bacteria but absent in humans. Future research could focus on optimizing the side chain at the C-6 position to enhance inhibitory potency and selectivity, as well as on developing detailed pharmacokinetic and pharmacodynamic profiles of lead compounds.

References

Methodological & Application

Chemical Synthesis of Photolumazine I: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. These metabolites are primarily derivatives of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. Photolumazine I has been identified as one such metabolite, capable of weakly activating MAIT cells. The availability of pure, chemically synthesized this compound is crucial for detailed immunological studies, including understanding the nuances of MAIT cell activation, TCR-ligand interactions, and for exploring its potential as a modulator of the immune response. This document provides a detailed, albeit proposed, protocol for the chemical synthesis of this compound, based on the known chemistry of its precursors and related analogs.

Data Presentation

Table 1: Reagents for the Synthesis of 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier (Example) |

| 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione | C₉H₁₃N₅O₈ | 319.23 | 100 mg (0.313 mmol) | Sigma-Aldrich |

| 2N Potassium Hydroxide | KOH | 56.11 | 2 drops | Fisher Scientific |

| Sodium Hydrosulfite | Na₂S₂O₄ | 174.11 | 341 mg (1.96 mmol) | Acros Organics |

| Water (HPLC Grade) | H₂O | 18.02 | 4 mL | VWR |

| 1N Hydrochloric Acid | HCl | 36.46 | 0.18 mL | J.T. Baker |

Table 2: Proposed Reagents for the Synthesis of this compound

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio (relative to 5-A-RU·HCl) |

| 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl) | C₉H₁₆ClN₅O₆ | 313.71 | 1 |

| α-Ketoglutaric acid | C₅H₆O₅ | 146.10 | 1.2 |

| Sodium Acetate (B1210297) | C₂H₃NaO₂ | 82.03 | 2 |

| Acetic Acid | C₂H₄O₂ | 60.05 | As solvent |

| Methanol | CH₄O | 32.04 | For purification |

Table 3: Expected Characterization Data for this compound

| Analysis | Expected Result |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₄H₁₉N₅O₉ [M+H]⁺, observed m/z consistent with this formula. |

| ¹H NMR | Peaks corresponding to the ribityl chain, the pyrimidinedione ring, and the carboxyethyl side chain. |

| ¹³C NMR | Resonances for all carbon atoms in the structure. |

| Purity (HPLC) | >95% |

Experimental Protocols

Synthesis of 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)

This protocol is adapted from a previously reported method.[1][2][3]

-

Dissolution: To a solution of 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione (100 mg, 0.313 mmol) in water (4 mL), add 2 drops of 2N aqueous KOH.

-

Reduction: Add sodium hydrosulfite (341 mg, 1.96 mmol). The light-yellow solution should turn colorless within 20 minutes, and a white precipitate may form.

-

Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed (approximately 1 hour).

-

Purification: Purify the mixture via reverse-phase chromatography.

-

Salt Formation: To the combined fractions containing the product, add 0.18 mL of 1N HCl.

-

Isolation: Concentrate the solution to obtain 5-A-RU·HCl as a solid.

Proposed Synthesis of this compound

This proposed protocol is based on the general condensation reaction used to synthesize other photolumazine derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl) (1 equivalent) and α-ketoglutaric acid (1.2 equivalents) in glacial acetic acid.

-

Base Addition: Add sodium acetate (2 equivalents) to the mixture to neutralize the HCl salt and facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.

-

Workup: After the reaction is complete, remove the acetic acid under reduced pressure.

-

Purification: The crude product can be purified by preparative reverse-phase HPLC using a water/methanol gradient containing a small amount of formic acid or acetic acid to improve peak shape and solubility.

-

Characterization: Lyophilize the pure fractions to obtain this compound as a solid. Characterize the final product by HRMS, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

Mandatory Visualization

Caption: Proposed synthetic workflow for this compound.

Caption: MAIT cell activation by this compound.

References

- 1. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation of Photolumazine I from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the isolation and purification of Photolumazine I from bacterial cultures, specifically Mycobacterium smegmatis. The protocols outlined below cover the entire workflow from bacterial cultivation to the purification and quantification of the target compound.

Introduction

This compound, also known as 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, is a naturally occurring pteridine (B1203161) derivative produced by several bacterial species, including Mycobacterium smegmatis. As a metabolite of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, this compound is of significant interest to researchers studying host-pathogen interactions, particularly its role as a ligand for the major histocompatibility complex class I-related protein (MR1) and the subsequent activation of Mucosal-Associated Invariant T (MAIT) cells. The ability to isolate and purify this compound is crucial for in-depth functional studies and potential therapeutic applications.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₄O₇ | N/A |

| Molecular Weight | 354.32 g/mol | N/A |

| UV-Vis Absorption Maxima (λmax) | ~260 nm, ~390 nm | Inferred from similar pteridine compounds |

| Molar Extinction Coefficient (ε) | Data not available | N/A |

| Fluorescence Emission Maximum | Data not available | N/A |

| Fluorescence Quantum Yield (ΦF) | Data not available | N/A |

| Typical Yield from Culture | Data not available | N/A |

Experimental Protocols

This section details the step-by-step methodologies for the cultivation of Mycobacterium smegmatis, followed by the extraction and purification of this compound.

Protocol 1: Cultivation of Mycobacterium smegmatis for this compound Production

This protocol describes the culture of Mycobacterium smegmatis mc²155, a commonly used strain for producing this compound and other riboflavin-related metabolites.

Materials:

-

Mycobacterium smegmatis mc²155 glycerol (B35011) stock

-

Middlebrook 7H9 broth base

-

Glycerol

-

Tween 80

-

Albumin-Dextrose-Catalase (ADC) enrichment

-

Sterile culture flasks (baffled flasks are recommended for improved aeration)

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Prepare the Culture Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement the broth with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC enrichment.[1]

-

Inoculation: From a frozen glycerol stock of M. smegmatis mc²155, streak for isolation on a Middlebrook 7H10 agar (B569324) plate and incubate at 37°C for 3-4 days until single colonies are visible.

-

Starter Culture: Inoculate a single colony into a 10 mL tube containing the supplemented 7H9 broth. Incubate at 37°C with shaking at 150-200 rpm for 24-48 hours, or until the culture becomes turbid.

-

Production Culture: Inoculate a larger volume of supplemented 7H9 broth (e.g., 1 L in a 2.8 L baffled flask) with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Incubation for Production: Incubate the production culture at 37°C with shaking at 150-200 rpm. To optimize for secondary metabolite production, grow the culture to the stationary phase (typically 48-72 hours). For enhanced production of riboflavin-related metabolites, continue shaking for an additional 24 hours after reaching stationary phase.[1]

-

Harvesting: After incubation, harvest the bacterial cells and supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C. The supernatant contains the secreted this compound.

Protocol 2: Extraction and Initial Purification of this compound

This protocol describes the initial steps to extract and concentrate this compound from the bacterial culture supernatant.

Materials:

-

M. smegmatis culture supernatant (from Protocol 1)

-

0.22 µm sterile filter units

-

Amicon centrifugal filter units (e.g., 3 kDa molecular weight cutoff) or equivalent tangential flow filtration system

-

Florisil (magnesium silicate) solid-phase extraction (SPE) cartridges or loose resin

-

HPLC-grade water

-

Organic solvents for elution (e.g., methanol (B129727), acetonitrile)

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Clarification of Supernatant: Carefully decant the supernatant from the bacterial pellet. To remove any remaining cells and debris, filter the supernatant through a 0.22 µm sterile filter.

-

Concentration (Optional but Recommended): To reduce the volume and concentrate the metabolites, use a centrifugal filter unit with a low molecular weight cutoff (e.g., 3 kDa) or a tangential flow filtration system. This step helps to remove larger molecules and concentrate the smaller metabolites, including this compound.[1]

-

Florisil Enrichment:

-

Pack a column with Florisil resin and equilibrate it with HPLC-grade water.

-

Load the clarified (and optionally concentrated) supernatant onto the Florisil column.[1]

-

Wash the column with several column volumes of HPLC-grade water to remove unbound impurities.

-

Elute the riboflavin-related metabolites, including this compound, with an appropriate organic solvent or a gradient of increasing organic solvent concentration (e.g., a stepwise gradient of methanol or acetonitrile (B52724) in water). The optimal elution conditions should be determined empirically.

-

-

Solvent Evaporation: Evaporate the solvent from the eluted fractions containing this compound using a rotary evaporator or a vacuum concentrator. Reconstitute the dried extract in a small volume of a suitable solvent for HPLC analysis (e.g., water with 0.1% formic acid).

Protocol 3: Purification of this compound by Reversed-Phase HPLC

This protocol outlines the final purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

HPLC system with a UV-Vis or diode array detector

-

Reversed-phase C18 column (e.g., Waters Atlantis T3, 5 µm, 4.6 x 150 mm)

-

Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

-

Enriched this compound extract (from Protocol 2)

Procedure:

-

HPLC System Preparation: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A at a flow rate of 1 mL/min.

-

Sample Injection: Inject the reconstituted extract onto the HPLC column.

-

Chromatographic Separation: Separate the components using a linear gradient of Mobile Phase B. A suggested starting gradient is:

-

5-20% B over 20 minutes

-

20-95% B over 5 minutes

-

Hold at 95% B for 5 minutes

-

Return to 5% B over 1 minute and re-equilibrate for 9 minutes.

-

The gradient should be optimized based on the specific column and system to achieve the best resolution of this compound from other components.

-

-

Detection and Fraction Collection: Monitor the elution profile at wavelengths characteristic of pteridines (e.g., 260 nm and 390 nm). Collect the fractions corresponding to the peak of this compound.

-

Purity Assessment and Confirmation:

-

Re-inject a small aliquot of the collected fraction into the HPLC to assess its purity.

-

Confirm the identity of the purified compound as this compound using mass spectrometry (MS) to verify the expected molecular weight (m/z for [M+H]⁺ ≈ 355.12).

-

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, originating from the riboflavin synthesis intermediate, 5-amino-6-D-ribitylaminouracil (5-A-RU).

Caption: Proposed biosynthetic pathway of this compound from riboflavin precursors.

Experimental Workflow for this compound Isolation

The diagram below outlines the complete experimental workflow for isolating this compound from a bacterial culture.

Caption: Experimental workflow for the isolation and purification of this compound.

References

Application Note: Purification of Ribityllumazine Compounds by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of ribityllumazine compounds using High-Performance Liquid Chromatography (HPLC). Ribityllumazine derivatives are crucial intermediates in the biosynthesis of riboflavin (B1680620) (Vitamin B2) and are of significant interest in biochemical and pharmaceutical research. The methods outlined below are designed to offer a starting point for developing robust purification strategies for these compounds.

Introduction

Ribityllumazine compounds, such as 6,7-dimethyl-8-ribityllumazine (B135004), are heterocyclic organic compounds that serve as direct precursors to riboflavin. The accurate isolation and purification of these molecules are essential for various applications, including enzymatic assays, structural biology, and as standards in metabolic studies. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of these polar molecules from complex mixtures. This note details analytical and preparative RP-HPLC methods, as well as considerations for chiral separations.

Riboflavin Biosynthesis Pathway

The purification of ribityllumazine compounds is often a key step in studying the enzymes of the riboflavin biosynthesis pathway. The simplified pathway leading to the formation of riboflavin is illustrated below.

Caption: Simplified Riboflavin Biosynthesis Pathway.

Experimental Protocols

Analytical Reversed-Phase HPLC for Purity Assessment

This protocol is intended for the analysis of the purity of a sample containing ribityllumazine compounds.

Methodology:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient is 5-95% B over 20 minutes. The gradient can be optimized based on the specific compound's retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV-Vis detector at 256 nm, 306 nm, or 412 nm. For 6,7-dimethyl-8-ribityllumazine, absorbance maxima are observed at these wavelengths at acidic pH[1]. Fluorescence detection can also be used for higher sensitivity.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 5% Acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.

Preparative Reversed-Phase HPLC for Purification

This protocol outlines a general method for the purification of ribityllumazine compounds on a preparative scale.

Workflow for Preparative HPLC Purification:

Caption: General Workflow for Preparative HPLC Purification.

Methodology:

-

Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A shallow gradient based on the analytical separation is recommended to ensure good resolution. For example, if the compound of interest elutes at 30% B in the analytical run, a preparative gradient could be 20-40% B over 30 minutes.

-

Flow Rate: The flow rate should be scaled up from the analytical method. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min.

-

Column Temperature: Ambient.

-

Detection: UV-Vis detector at a suitable wavelength (e.g., 256 nm).

-

Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent. The sample should be filtered to remove any particulate matter. The loading amount will depend on the column size and the separation efficiency.

-

Fraction Collection: Collect fractions based on the UV chromatogram.

-

Post-Purification: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Chiral HPLC for Enantiomeric Separation

For ribityllumazine compounds with stereocenters, chiral HPLC can be employed to separate enantiomers.

Methodology:

-

Column: A chiral stationary phase (CSP) column is required. The choice of the CSP will depend on the specific structure of the ribityllumazine compound.

-

Mobile Phase: Typically, a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a more polar modifier (e.g., isopropanol (B130326) or ethanol) is used. The ratio of these solvents is critical for achieving separation.

-

Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.

-

Column Temperature: Ambient, but can be varied to optimize separation.

-

Detection: UV-Vis detector at a suitable wavelength.

-

Method Development: Method development for chiral separations often involves screening different CSPs and mobile phase compositions to find the optimal conditions for enantiomeric resolution.

Data Presentation

Quantitative data from purification runs should be summarized for clarity and comparison.

Table 1: Analytical HPLC Data for Purity Assessment of a Crude Sample of 6,7-dimethyl-8-ribityllumazine.

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 4.2 | 12.5 | Impurity 1 |

| 2 | 8.9 | 82.3 | 6,7-dimethyl-8-ribityllumazine |

| 3 | 11.5 | 5.2 | Impurity 2 |

Table 2: Summary of a Preparative HPLC Purification of 6,7-dimethyl-8-ribityllumazine (Illustrative Data).

| Parameter | Value |

| Amount of Crude Loaded | 100 mg |

| Column Dimensions | 21.2 x 250 mm |

| Flow Rate | 18 mL/min |

| Total Run Time | 40 min |

| Purity of Pooled Fractions | >98% |

| Recovered Yield | 75 mg |

| Recovery | 75% |

Conclusion

The protocols described in this application note provide a robust starting point for the successful purification of ribityllumazine compounds by HPLC. Method optimization, particularly of the mobile phase gradient and sample loading, will be necessary to achieve the desired purity and yield for specific compounds and sample matrices. The use of analytical HPLC for purity assessment is crucial at all stages of the purification process. For chiral molecules, dedicated chiral separation methods must be developed.

References

Application Note: Mass Spectrometry-Based Analysis of Photolumazine I

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photolumazine I (PLI) is a microbial metabolite derived from the riboflavin (B1680620) synthesis pathway.[1] Like other related compounds such as Photolumazine V (PLV), it is recognized as a ligand for the major histocompatibility complex class I-related protein 1 (MR1).[1] This interaction allows MR1 to present the ligand to Mucosal-Associated Invariant T (MAIT) cells, playing a crucial role in the immune response to microbial infections.[1][2] The characterization and quantification of this compound are therefore essential for understanding MAIT cell activation and exploring its potential in immunology and drug development.

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the sensitive and specific detection of small molecules like this compound from complex biological matrices.[3] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using LC-tandem mass spectrometry (LC-MS/MS), based on methodologies established for related photolumazine compounds.

Experimental Protocols

Sample Preparation: Ligand Elution from MR1

This protocol is adapted from methods used to capture ligands produced by Mycobacterium smegmatis in a eukaryotic expression system.

-

Co-culture and Protein Purification:

-

Express a soluble, single-chain MR1 construct in a suitable expression system (e.g., baculoviral expression in Hi5 insect cells).

-

Co-culture the expression system with M. smegmatis to allow for the loading of microbial ligands, including this compound, into the MR1 binding groove.

-